Functional β2-Selectivity Advantage
Vilanterol demonstrates a functional β2/β1 selectivity ratio of 2400, the highest among all major LABAs. This compares with salmeterol at 1595, formoterol at 130, and indacaterol at only 12.5 [1]. In a separate 2025 direct head-to-head study using radioligand binding in CHO-β2 and CHO-β1 cells, vilanterol and salmeterol were both confirmed as highly β2-selective (>1000-fold), while indacaterol was similar to the short-acting salbutamol at approximately 40-fold [2]. The practical implication is that vilanterol achieves approximately 192-fold higher functional discrimination between β2 and β1 receptors than indacaterol, reducing the potential for β1-mediated cardiac chronotropic/inotropic effects at therapeutic β2-bronchodilator concentrations.
| Evidence Dimension | Functional β2/β1 selectivity ratio (cAMP accumulation assay) |
|---|---|
| Target Compound Data | Vilanterol: 2400 (functional selectivity ratio β2:β1) |
| Comparator Or Baseline | Salmeterol: 1595; Formoterol: 130; Indacaterol: 12.5 |
| Quantified Difference | Vilanterol has 1.5× higher functional selectivity than salmeterol, 18.5× higher than formoterol, and 192× higher than indacaterol |
| Conditions | CHO cells stably expressing human β2 and β1 adrenoceptors; cAMP accumulation functional assay [1] |
Why This Matters
Higher functional β2-selectivity directly minimizes β1-mediated cardiac activity, a key safety consideration for procurement of LABAs intended for chronic, high-compliance inhaler use.
- [1] Table 1: Functional Selectivity and Onset of Action of LABAs/uLABAs. In: Matera MG, Cazzola M, et al. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. PMC9717339. View Source
- [2] Proudman RGW, Baker JG. A comparison of the molecular pharmacological properties of current short, long and ultra-long-acting β2-agonists used for asthma and COPD. Pharmacol Res Perspect. 2025;13(5):e70154. View Source
